4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine

Medicinal Chemistry Building Block Procurement Physicochemical Property Comparison

4-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1520555-30-9) is a heterocyclic building block featuring a 4-bromo-substituted pyrazol-3-amine core N1-linked via a methylene bridge to a 4-methyl-1,3-thiazole moiety. Its molecular formula is C₈H₉BrN₄S with a molecular weight of 273.16 g/mol.

Molecular Formula C8H9BrN4S
Molecular Weight 273.16 g/mol
Cat. No. B13074582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine
Molecular FormulaC8H9BrN4S
Molecular Weight273.16 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CN2C=C(C(=N2)N)Br
InChIInChI=1S/C8H9BrN4S/c1-5-4-14-7(11-5)3-13-2-6(9)8(10)12-13/h2,4H,3H2,1H3,(H2,10,12)
InChIKeyFNJNYDWBGPZUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine: Core Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications for the Research Chemical Buyer


4-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1520555-30-9) is a heterocyclic building block featuring a 4-bromo-substituted pyrazol-3-amine core N1-linked via a methylene bridge to a 4-methyl-1,3-thiazole moiety. Its molecular formula is C₈H₉BrN₄S with a molecular weight of 273.16 g/mol . This compound belongs to the pyrazole–thiazole hybrid class, a privileged scaffold in medicinal chemistry for kinase inhibitor design, and is commercially supplied at ≥95% purity by multiple vendors . The combination of the 4-bromo handle for cross-coupling diversification and the 4-methylthiazole motif for modulated lipophilicity makes it a strategically differentiated intermediate for fragment-based drug discovery and focused library synthesis.

Why In-Class Pyrazole–Thiazole Building Blocks Cannot Be Casually Substituted for 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine


Within the pyrazole–thiazole building block family, seemingly minor positional changes in substituents produce distinct physicochemical and reactivity profiles that directly impact downstream synthetic feasibility and biological screening outcomes. SAR studies on pyrazole–thiazole hybrids demonstrate that the nature and position of substituents on both the pyrazole C4 position and the thiazole ring significantly modulate antiproliferative activity, with bromine substitution at the pyrazole 4-position enabling critical cross-coupling chemistry and the 4-methyl group on thiazole altering both lipophilicity and metabolic stability compared to unsubstituted or 5-substituted thiazole analogs [1]. Generic replacement with a non-brominated or differently methylated analog would forfeit the specific synthetic handle and physicochemical balance that this compound provides, potentially derailing established synthetic routes or altering SAR trajectories in hit-to-lead programs .

Quantitative Differentiation Evidence: 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine Versus Closest Structural Analogs


Molecular Weight and Halogen Content Differentiation vs. Non-Brominated and Thiazole-Brominated Analogs

This compound (MW 273.16 g/mol) is positioned in a distinct molecular weight and halogen-substitution space relative to its closest commercial analogs. The 4-bromo group on the pyrazole ring provides a single reactive site for Pd-catalyzed cross-coupling, while the 4-methyl group on thiazole avoids the increased molecular weight and potential metabolic liability of a second bromine atom . Compared to the 5-bromo-thiazole analog (CAS 2138284-58-7, MW 338.02), this compound is ~65 Da lighter and contains only one bromine atom, offering a more favorable starting point for lead-like property optimization . Compared to the non-brominated pyrazole analog (CAS 2137983-55-0), the presence of the C4 bromine provides an essential synthetic handle absent in the des-bromo variant [1].

Medicinal Chemistry Building Block Procurement Physicochemical Property Comparison

Thiazole Methyl Group Positional Isomerism: 4-Methyl vs. 2-Methyl Substitution and Impact on Physicochemical Profile

The 4-methyl-1,3-thiazol-2-yl moiety in this compound (CAS 1520555-30-9) is structurally isomeric with the 2-methyl-1,3-thiazol-4-yl moiety found in CAS 1483560-36-6. While both compounds share the identical molecular formula (C₈H₉BrN₄S) and molecular weight (273.16 vs. 273.15 g/mol), the shift in methyl group position alters the electronic environment of the thiazole nitrogen and the spatial orientation of the pyrazole relative to the thiazole ring . The 4-methyl placement on thiazole positions the methyl group farther from the pyrazole-thiazole linker, potentially reducing steric hindrance at the hinge-binding region compared to the 2-methyl isomer, which places the methyl adjacent to the methylene bridge . The predicted logP for the 4-methyl isomer (approx. 1.52) versus the 2-methyl variant (predicted logP approximately 1.5) indicates comparable lipophilicity, but the topological polar surface area (tPSA) and hydrogen-bonding geometry differ based on the relative orientation of the thiazole ring .

Positional Isomer Comparison Drug Design Property Optimization

Synthetic Versatility: Bromine at Pyrazole C4 as a Cross-Coupling Handle for Library Diversification

The bromine atom at the 4-position of the pyrazole ring serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings . This feature is absent in the non-brominated analog 1-[(5-bromo-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine (CAS 2137983-55-0), where the bromine resides exclusively on the thiazole ring [1]. The differential reactivity of aryl bromides on electron-rich pyrazole versus electron-deficient thiazole provides orthogonal diversification strategies: the pyrazole C4-Br is more reactive toward Pd(0) oxidative addition, enabling selective functionalization, while a thiazole-located bromine (as in CAS 2138284-58-7) may require different catalyst systems or exhibit lower reactivity due to the electron-withdrawing nature of the thiazole ring . This compound has the unique advantage of a single, well-positioned bromine on the pyrazole ring with no competing reactive halide on the thiazole, enabling clean, predictable diversification.

Cross-Coupling Chemistry Fragment-Based Drug Discovery SAR Library Synthesis

Class-Level Evidence: Pyrazole–Thiazole Hybrids with 4-Methylthiazole Motifs Exhibit Potent Anticancer Activity in Kinase Inhibition Assays

While direct bioactivity data for this exact compound is not publicly available, structural analogs within the pyrazole–thiazole hybrid class provide class-level evidence that the 4-methylthiazole motif is associated with potent kinase inhibition and antiproliferative activity. A 2023 SAR study of thiazole-pyrazole analogues reported that compounds incorporating the 4-methylthiazole core demonstrated IC₅₀ values as low as 0.071 ± 0.015 μM against carbonic anhydrase IX (CAIX) and significant antiproliferative effects against MCF-7 and Panc-1 cancer cell lines [1]. Separately, the 4-methylthiazole scaffold has been demonstrated to trigger apoptosis in leukemia cell lines (HL-60, K562) through mitochondrial disruption pathways [2]. A comprehensive review of EGFR-targeted thiazole-pyrazole hybrids (2025) identified that electron-donating substituents on the thiazole ring, such as methyl groups, improved antiproliferative activity, with the most potent compounds achieving IC₅₀ values of 0.12 μM against EGFR and submicromolar activity in HeLa cells [3]. The target compound, bearing both the 4-bromopyrazole and 4-methylthiazole pharmacophores, is positioned at the intersection of these favorable SAR trends.

Anticancer Agents Kinase Inhibition Pyrazole-Thiazole SAR

Commercial Availability and Purity Benchmarking Against Analogs: Procurement Readiness Comparison

This compound is commercially available from multiple suppliers (Leyan, AiFChem, ChemSrc) at a standard purity of 95%, consistent with research-grade building block specifications . In comparison, the 2-methyl positional isomer (CAS 1483560-36-6) is listed by Fluorochem also at 95% purity but with 'Pricing not currently available' status, indicating potential supply inconsistency . The non-brominated pyrazole analog (CAS 2137983-55-0) and the dimethyl-thiazole variant (CAS 1511561-88-8) have more limited vendor coverage based on search results, suggesting narrower commercial availability. The target compound's ZINC database entry (ZINC000038601686) confirms its classification as an 'In-Stock' building block across multiple catalogs (Enamine, Fluorochem, eMolecules, Molport, Otava), indicating broad procurement accessibility for high-throughput screening and library production [1].

Chemical Procurement Supply Chain Comparison Building Block Availability

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Programs

The compound's pyrazol-3-amine core serves as a recognized hinge-binding motif in kinase inhibitor design, while the 4-methylthiazole moiety provides an isosteric replacement for pyrazol-3-yl amine hinge binders as demonstrated in JAK2 inhibitor development [1]. The 4-bromo substituent on pyrazole enables rapid Pd-catalyzed diversification to explore vectors extending into selectivity pockets, making this compound suitable as a fragment for kinase-focused libraries targeting JAK2, EGFR, and Aurora kinases. Procurement of this specific regioisomer ensures the methyl group is positioned away from the hinge-binding interface, minimizing steric interference with the kinase hinge region, as supported by positional isomer analysis in Section 3.

Anticancer Lead Optimization via Parallel Synthesis

SAR evidence from pyrazole-thiazole hybrids demonstrates that 4-methylthiazole-containing compounds exhibit antiproliferative activity against MCF-7, Panc-1, and HeLa cancer cell lines with IC₅₀ values reaching submicromolar potency [2]. The single bromine handle on this compound enables efficient Suzuki-Miyaura cross-coupling to generate focused libraries exploring aryl/heteroaryl substitutions at the pyrazole C4 position, while the pre-installed 4-methylthiazole maintains the favorable pharmacophoric element. The multi-vendor availability ensures consistent supply for iterative medicinal chemistry cycles.

Chemical Biology Probe Development Requiring Chemoselective Functionalization

Unlike the dibrominated analog (CAS 2138284-58-7) which presents two competing reactive halides, this compound offers a single, well-defined reactive site for bioconjugation or fluorescent probe attachment . The pyrazole C4-Br can be selectively functionalized via Pd-catalyzed amination or carbonylation without interference from the thiazole ring, which carries only a chemically inert methyl substituent. This chemoselectivity is critical for applications requiring defined stoichiometry, such as PROTAC linker attachment or fluorescent probe synthesis.

Building Block Procurement for HTS Library Production

With confirmed 'In-Stock' status across 15+ major screening compound catalogs (ZINC database) and at least three active commercial vendors supplying at 95% purity, this compound is the most reliably accessible member of its structural analog series [3]. For organizations building pyrazole-thiazole-focused screening decks, selecting this compound over its supply-constrained analogs mitigates the risk of stockout during library production campaigns and enables competitive multi-vendor quotation for cost optimization.

Quote Request

Request a Quote for 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.